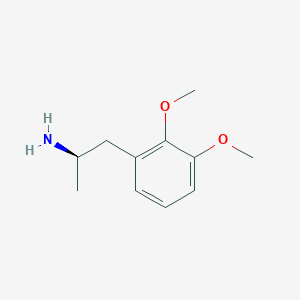

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

744974-27-4 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

(2R)-1-(2,3-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17NO2/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1 |

InChI Key |

DHLWJXGSZDJWKK-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CC1=C(C(=CC=C1)OC)OC)N |

Canonical SMILES |

CC(CC1=C(C(=CC=C1)OC)OC)N |

Origin of Product |

United States |

Historical Context and Initial Investigations of Chiral Phenethylamine Derivatives

The 2-phenethylamine framework is a structural motif found in a wide range of naturally occurring and synthetic compounds with significant biological activities. nih.govresearchgate.net This includes endogenous catecholamines like dopamine (B1211576), norepinephrine, and epinephrine, which play crucial roles in neurotransmission. nih.gov The inherent biological importance of this scaffold spurred early investigations into its derivatives, with chemists modifying the phenyl ring, the ethylamine (B1201723) side chain, and the amine group to explore structure-activity relationships.

A pivotal development in this field was the recognition of chirality and its profound impact on pharmacological activity. The introduction of a methyl group at the alpha-position of the ethylamine side chain, creating a chiral center, gives rise to amphetamine and its analogues. Early research on these chiral phenethylamines revealed that stereoisomers could exhibit markedly different potencies and even opposing pharmacological effects. This laid the groundwork for a more nuanced understanding of drug-receptor interactions, emphasizing the three-dimensional nature of these molecular dialogues.

The Significance of Stereochemistry in Medicinal Chemistry Research and Molecular Interactions

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern medicinal chemistry. mhmedical.comslideshare.netomicsonline.org Biological systems, including enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. Consequently, they can differentiate between the stereoisomers of a chiral drug molecule, much like a hand distinguishes between a left and a right glove. washington.edu

The two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. nih.gov One enantiomer may bind to the target receptor with high affinity and elicit the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. washington.edunih.gov In some cases, the metabolic pathways for each enantiomer can differ, leading to variations in their duration of action and potential for drug-drug interactions.

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 concerning the development of chiral compounds, encouraging the development of single-enantiomer drugs. omicsonline.org This has driven a significant portion of medicinal chemistry research towards the stereoselective synthesis and evaluation of individual enantiomers to produce safer and more effective medicines.

Overview of Current Academic Research Themes on 2r 1 2,3 Dimethoxyphenyl Propan 2 Amine

Direct academic research focusing specifically on (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine is not extensively documented in publicly available literature. However, research on structurally related compounds provides a strong indication of the potential areas of investigation for this molecule. The primary research themes for analogous dimethoxyphenethylamine derivatives often revolve around their interactions with the central nervous system.

Substituted phenethylamines are well-known for their psychoactive properties and are frequently investigated for their effects on monoamine transporters and receptors. wikipedia.org The dimethoxy substitution pattern on the phenyl ring is a key feature of several known psychoactive compounds, suggesting that this compound could be a subject of interest in neuroscience and pharmacology. Research in this area typically involves in vitro binding assays to determine affinity for various receptors (e.g., serotonin (B10506) and dopamine (B1211576) receptors) and transporters, followed by in vivo studies to assess behavioral effects.

Furthermore, compounds with the 1-(dimethoxyphenyl)propan-2-amine core structure are also explored as precursors in the synthesis of more complex molecules, such as isoquinoline (B145761) alkaloids. mdpi.comresearchgate.net These alkaloids possess a broad spectrum of biological activities, and the stereochemistry of the starting materials can be crucial for the synthesis of specific stereoisomers of the final products.

Rationale for Focused Research on 2r 1 2,3 Dimethoxyphenyl Propan 2 Amine

Enantioselective Synthesis Strategies for Chiral Phenylalkylamines

The production of single-enantiomer chiral amines can be broadly approached through asymmetric catalysis, which utilizes chiral catalysts to create the desired stereocenter from a prochiral precursor, or through the resolution of a racemic mixture. Both strategies have seen significant advancements, offering powerful tools for synthetic chemists.

Asymmetric Catalysis Approaches for Chiral Amine Formation

Asymmetric catalysis provides a direct and atom-economical route to enantiopure amines. This can be achieved using transition metal complexes with chiral ligands or through metal-free organocatalysis.

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and widely used method for preparing optically active amines. researchgate.netresearchgate.net The typical strategy involves the hydrogenation of a prochiral unsaturated precursor, such as an enamine or an imine, derived from the corresponding ketone. dicp.ac.cnresearchgate.net For the synthesis of this compound, the precursor would be 1-(2,3-dimethoxyphenyl)propan-2-one. This ketone can be converted to an N-substituted imine, which is then hydrogenated in the presence of a chiral transition metal catalyst.

A broad range of chiral catalysts, particularly those based on rhodium, ruthenium, and iridium complexed with chiral phosphine (B1218219) ligands, have been developed for the asymmetric hydrogenation of imines and enamines. dicp.ac.cndicp.ac.cn Palladium-based catalysts have also emerged as effective for these transformations. dicp.ac.cn The success of the reaction hinges on the selection of the metal and the chiral ligand, which together create a chiral environment that directs the addition of hydrogen across the C=N double bond, leading to the formation of one enantiomer in excess. dicp.ac.cnnih.gov While a powerful and general method, specific applications detailing the asymmetric hydrogenation for the synthesis of 1-(2,3-dimethoxyphenyl)propan-2-amine are not extensively documented in recent literature.

In recent decades, organocatalysis has arisen as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. A key strategy for the enantioselective synthesis of chiral amines is organocatalytic reductive amination. nih.govresearchgate.net This one-pot reaction typically involves the condensation of a ketone with an amine, followed by the asymmetric reduction of the in-situ generated imine intermediate. nih.govnih.gov

Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have proven to be exceptional catalysts for this transformation. nih.gov The catalyst activates the imine for reduction and controls the stereochemical outcome. A common hydride source used in these reactions is a Hantzsch ester. researchgate.net This methodology allows for the direct conversion of a wide range of ketones into protected primary amines with high yields and excellent enantioselectivity. nih.govprinceton.edu The direct nature of this protocol bypasses the need to isolate potentially unstable ketimine intermediates, which is a significant advantage. nih.gov

Biocatalytic Transformations Utilizing Enzymes (e.g., Transaminases, Lipases)

Biocatalysis has gained significant traction as a green and highly selective alternative to traditional chemical methods for producing chiral amines. nih.gov Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemo-selectivity. Transaminases (amine transaminases, ATAs) are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. bme.hunih.gov

The use of whole-cell biocatalysts, where the desired enzyme is overexpressed within a microbial host like E. coli, offers several advantages, including simplified catalyst preparation and intrinsic cofactor regeneration. nih.gov This approach has been successfully applied to the synthesis of (R)-1-phenylpropan-2-amine derivatives using (R)-selective transaminases. nih.govresearchgate.net

In a typical process, a prochiral ketone, such as a substituted 1-phenylpropan-2-one, is converted into the corresponding (R)-amine with an amine donor (e.g., isopropylamine). The reaction is catalyzed by whole cells containing an (R)-selective transaminase. Studies on various 1-(3',4'-disubstituted phenyl)propan-2-ones have demonstrated the robustness of this method. Using immobilized whole-cell biocatalysts overexpressing transaminases from Arthrobacter sp. (ArR-TA) or Aspergillus terreus (AtR-TA), high conversions and excellent enantiomeric excess have been achieved. nih.gov

Table 1: Performance of Whole-Cell (R)-Transaminase Biocatalysts in the Asymmetric Synthesis of Chiral Amines nih.gov Reaction conditions: immobilized whole-cell ATA, prochiral ketone (7a-d), isopropylamine (B41738) as amine donor, PLP, buffer, 30 °C, 24 h.

| Substrate (Ketone) | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) |

| 1-phenylpropan-2-one (7a) | ArR-TA | 89 | >99 |

| 1-(3',4'-dichlorophenyl)propan-2-one (7b) | ArR-TA | 88 | >99 |

| 1-(3',4'-dimethylphenyl)propan-2-one (7c) | ArR-TA | 89 | >99 |

| 1-(3',4'-dimethoxyphenyl)propan-2-one (7d) | ArR-TA | 88 | >99 |

| 1-phenylpropan-2-one (7a) | AtR-TA | 76 | >99 |

| 1-(3',4'-dichlorophenyl)propan-2-one (7b) | AtR-TA | 69 | >99 |

| 1-(3',4'-dimethylphenyl)propan-2-one (7c) | AtR-TA | 73 | >99 |

| 1-(3',4'-dimethoxyphenyl)propan-2-one (7d) | AtR-TA | 73 | >99 |

In addition to asymmetric synthesis, enzymes can be used to resolve racemic mixtures of amines.

Enzymatic Kinetic Resolution (KR) In kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, allowing for the separation of the two. This method is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. Transaminases can be employed for the kinetic resolution of racemic amines. For example, the same (R)-selective transaminases used for asymmetric synthesis can selectively convert the (R)-amine from a racemic mixture back to the ketone, leaving the unreacted (S)-amine in high enantiomeric purity. This strategy has been used to produce (S)-1-phenylpropan-2-amine derivatives with conversions of >48% and enantiomeric excess values of >95% for the remaining amine. nih.govrsc.org

Dynamic Kinetic Resolution (DKR) To overcome the 50% yield limitation of KR, dynamic kinetic resolution (DKR) combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the starting racemic mixture into a single enantiomeric product.

A highly efficient chemoenzymatic DKR process has been developed for primary amines like 1-phenylethylamine, a structurally related compound. nih.govresearchgate.net This system employs the lipase (B570770) Candida antarctica lipase B (CALB) for the enantioselective acylation of one enantiomer, coupled with a ruthenium-based catalyst (such as Shvo's catalyst) to continuously racemize the unreacted amine enantiomer. nih.govresearchgate.net This combination enables the transformation of a variety of primary amines into a single enantiomer of the corresponding amide in high yield and high enantioselectivity. researchgate.net

Chiral Auxiliary-Mediated Synthesis of Precursors

The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. mdma.chwikipedia.orggoogle.com In this approach, a chiral molecule is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example of a versatile chiral auxiliary is pseudoephedrine. nih.govharvard.edugoogle.com While specific applications to the synthesis of this compound precursors are not extensively detailed in publicly available literature, the general methodology provides a robust framework. The synthesis would typically involve the formation of a pseudoephedrine amide from a suitable carboxylic acid precursor. Subsequent diastereoselective alkylation of the enolate of this amide with an appropriate electrophile, such as a methyl halide, establishes the desired stereocenter. The diastereoselectivity of this alkylation step is often high, influenced by the steric hindrance imposed by the chiral auxiliary. strath.ac.uk

The selection of the carboxylic acid precursor is crucial. For the target molecule, a plausible precursor would be 2-(2,3-dimethoxyphenyl)acetic acid. The diastereoselective alkylation of the corresponding pseudoephedrine amide would yield a product with the desired (R)-configuration at the carbon bearing the methyl group. Subsequent cleavage of the auxiliary would then furnish the chiral carboxylic acid, a key intermediate for the final amine.

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amide enolates | High diastereoselectivity, recoverable auxiliary. nih.govharvard.edu |

| Oxazolidinones | Stereoselective aldol (B89426) reactions, alkylations | Commercially available, predictable stereochemical outcomes. wikipedia.org |

| (R)- and (S)-1-Phenylethylamine | Resolution of racemic acids, chiral building block | Inexpensive, available in both enantiomeric forms. nih.govresearchgate.net |

It is important to note that the efficiency and diastereoselectivity of chiral auxiliary-mediated reactions are highly dependent on the specific substrate, reagents, and reaction conditions, necessitating empirical optimization for each new application.

Chiral Resolution Techniques for Enantiomeric Purity Enhancement (>99% ee)

Chiral resolution is a classical yet highly effective method for separating a racemic mixture into its constituent enantiomers. For amines, the most common approach is the formation of diastereomeric salts with a chiral resolving agent, typically a chiral carboxylic acid. The differing physical properties of the diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.

In the context of this compound, the racemic amine can be reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or its derivatives like dibenzoyltartaric acid. This reaction forms a pair of diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. Due to their different three-dimensional structures, these salts exhibit distinct solubilities in a given solvent system.

By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize, leaving the other in the mother liquor. The crystallized salt can then be isolated, and the desired (2R)-amine can be liberated by treatment with a base. To achieve an enantiomeric excess (ee) of greater than 99%, multiple recrystallization steps may be necessary. The choice of resolving agent and solvent is critical and often requires empirical screening to identify the optimal combination for high yield and enantiomeric purity.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Class | Typical Application |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Formation of diastereomeric salts with racemic amines. |

| (-)-Dibenzoyl-L-tartaric Acid | Chiral Dicarboxylic Acid Derivative | Enhanced crystallinity and separation of diastereomeric salts. |

| (S)-(+)-Mandelic Acid | Chiral α-Hydroxy Acid | Resolution of a wide range of amines. |

| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Strong acid for forming crystalline salts with basic amines. |

The progress of the resolution can be monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents to determine the enantiomeric excess of the amine at each stage.

Novel Chemical Reaction Pathways for the 2,3-Dimethoxyphenyl Moiety Introduction

The strategic introduction of the 2,3-dimethoxyphenyl group is a cornerstone in the synthesis of the target molecule. Novel methodologies focus on efficiency, selectivity, and the use of readily available starting materials.

Selective Functionalization of the Aromatic Ring in Precursor Synthesis

The synthesis of precursors bearing the 2,3-dimethoxyphenyl moiety often starts from more common and less expensive materials like 1,2-dimethoxybenzene (B1683551) (veratrole). The challenge lies in the regioselective introduction of a functional group that can be elaborated into the propan-2-amine side chain.

One approach involves the electrophilic aromatic substitution of veratrole. For instance, Friedel-Crafts acylation with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst can introduce the propanoyl group. However, this reaction can lead to a mixture of isomers, necessitating careful optimization of reaction conditions (catalyst, solvent, temperature) to favor substitution at the desired position.

Alternatively, a more controlled approach involves the initial functionalization of the aromatic ring with a directing group. For example, regioselective bromination of veratrole can be achieved, followed by a metal-catalyzed cross-coupling reaction to introduce the desired side chain precursor. The choice of brominating agent and catalyst is crucial for achieving high regioselectivity.

Amine Formation Reactions and Precursor Chemistry

Once a suitable ketone precursor, such as 1-(2,3-dimethoxyphenyl)propan-2-one, is synthesized, the final step is the introduction of the amine group. Several classical and modern methods are available for this transformation.

Reductive Amination: This is one of the most common and versatile methods for amine synthesis. researchgate.net It involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. The reaction proceeds through an imine intermediate which is then reduced to the final amine.

A widely used protocol is the Leuckart reaction , which employs ammonium formate (B1220265) or formamide (B127407) as both the amine source and the reducing agent. wikipedia.orgmdpi.commdpi.com This one-pot reaction is often carried out at elevated temperatures. Variations of this reaction aim to improve yields and reduce the formation of byproducts.

Table 3: Comparison of Amine Formation Reactions

| Reaction | Amine Source | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Catalytic Reductive Amination | Ammonia, Ammonium Salts | H₂ with a metal catalyst (e.g., Pd/C, Raney Ni) | Varies (pressure, temperature) | High yields, clean reaction. | Requires specialized equipment for handling hydrogen gas. |

| Leuckart Reaction | Ammonium formate, Formamide | Formic acid (from formate) | High temperatures (160-185 °C) | One-pot procedure, inexpensive reagents. wikipedia.org | High temperatures can lead to side products, requires careful purification. |

| Borohydride Reductive Amination | Ammonia, Ammonium Salts | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild conditions | High selectivity, tolerates a wide range of functional groups. | Reagents can be toxic and require careful handling. |

The choice of method depends on factors such as scale, available equipment, and desired purity of the final product.

Optimization of Reaction Conditions and Yields for this compound Production

Maximizing the yield and purity of the target compound requires careful optimization of various reaction parameters at each synthetic step. This is a multifactorial process where temperature, pressure, catalyst loading, solvent choice, and reaction time all play interconnected roles.

For instance, in a catalytic reductive amination, the choice of catalyst (e.g., palladium, platinum, nickel) and its support can significantly influence the reaction rate and selectivity. The hydrogen pressure and reaction temperature are also critical variables that need to be fine-tuned to achieve complete conversion of the ketone precursor while minimizing side reactions such as over-alkylation or hydrogenolysis of other functional groups.

In chiral resolution processes, the solvent system is a key parameter to optimize. A solvent or solvent mixture must be identified where the solubility difference between the two diastereomeric salts is maximized. The rate of cooling during crystallization can also impact the purity of the isolated salt. A slower cooling rate generally leads to larger, more well-defined crystals with higher purity.

Table 4: Key Parameters for Optimization in Chiral Amine Synthesis

| Synthetic Step | Key Parameters to Optimize | Desired Outcome |

| Chiral Auxiliary-Mediated Alkylation | Base, Temperature, Solvent, Additives (e.g., LiCl) | High diastereomeric excess (d.e.), High yield |

| Chiral Resolution | Resolving Agent, Solvent, Crystallization Temperature, Cooling Rate | High enantiomeric excess (e.e.), High recovery of the desired enantiomer |

| Reductive Amination (Catalytic) | Catalyst, Catalyst Loading, Hydrogen Pressure, Temperature, Solvent | High yield, High purity, Minimal side products |

| Leuckart Reaction | Temperature, Reaction Time, Molar ratio of reactants | Improved yield, Reduced byproduct formation |

Systematic experimental design, such as Design of Experiments (DoE), can be a powerful tool to efficiently explore the parameter space and identify the optimal conditions for the synthesis of this compound.

Green Chemistry Considerations in the Synthesis of Chiral Amines

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. In the synthesis of chiral amines like this compound, several aspects can be addressed to align with these principles.

One of the key areas of focus is the development of catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries or resolving agents. Asymmetric hydrogenation of a suitable prochiral enamine or imine precursor using a chiral catalyst can directly produce the desired enantiomer in high enantiomeric excess. strath.ac.uk This approach significantly improves atom economy by eliminating the need to synthesize and then remove a chiral auxiliary.

Biocatalysis offers another powerful green alternative. researchgate.netfrontiersin.org Enzymes, such as transaminases or amine dehydrogenases, can catalyze the synthesis of chiral amines with exceptional stereoselectivity under mild reaction conditions (aqueous media, ambient temperature and pressure). rsc.orgresearchgate.net The use of enzymes can reduce the reliance on heavy metal catalysts and organic solvents, thereby minimizing the environmental impact of the synthesis. Furthermore, advancements in enzyme immobilization and engineering are making biocatalytic processes more robust and scalable for industrial applications.

Other green chemistry considerations include:

Solvent Selection: Prioritizing the use of greener solvents (e.g., water, ethanol) or solvent-free conditions where possible.

Energy Efficiency: Designing processes that can be run at lower temperatures and pressures to reduce energy consumption.

Waste Reduction: Developing synthetic routes with fewer steps and higher yields to minimize waste generation.

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Exploration of Substituent Effects on Molecular Recognition

The molecular recognition of phenethylamines by their target receptors is highly sensitive to the nature and position of substituents on the aromatic ring. For the 1-(2,3-dimethoxyphenyl)propan-2-amine scaffold, systematic alterations would be key to understanding its interaction profile. While direct studies on this specific molecule are limited, the extensive research on the 2,5-dimethoxy series provides a robust framework for predicting these effects.

Generally, the electronic and steric properties of substituents influence binding affinity. For related phenylisopropylamines, quantitative structure-activity relationship (QSAR) studies have shown that receptor affinity is often correlated with the lipophilicity and electron-withdrawing character of substituents. For instance, in the 1-(2,5-dimethoxyphenyl)isopropylamine series, increasing the lipophilicity of the substituent at the 4-position generally enhances affinity for serotonin (B10506) 5-HT2A and 5-HT2B receptors. nih.gov This suggests that a hydrophobic sub-pocket within the receptor accommodates this group.

Substituents can also exert their influence through inductive and resonance effects, altering the electron density of the aromatic ring. libretexts.org Methoxy (B1213986) groups, like those in this compound, are electron-donating by resonance but electron-withdrawing inductively. libretexts.org The precise positioning of these groups at the 2- and 3-positions dictates the molecule's electrostatic potential and its ability to form key hydrogen bonds or other non-covalent interactions within the receptor binding site.

Stereochemical Influence on Ligand-Target Binding Profiles

Stereochemistry is a critical determinant of pharmacological activity for many phenethylamines, often resulting in significant differences in potency and efficacy between enantiomers.

Comparison with (2S)-Enantiomer and Racemic Mixture

The chiral center at the alpha-carbon of the ethylamine (B1201723) side chain in 1-(2,3-dimethoxyphenyl)propan-2-amine results in two enantiomers: (2R) and (2S). While detailed pharmacological comparisons for this specific compound are not widely published, data for its synthesis and separation confirm the distinct nature of these stereoisomers. google.com

For the more extensively studied 1-(2,5-dimethoxyphenyl)propan-2-amine (2,5-DMA) and its derivatives like DOM and DOI, the (R)-enantiomer is consistently the more potent and selective agonist at 5-HT2 receptor sites. nih.gov Studies on the metabolism of DOM also highlight stereoselective interactions, with the pharmacologically active (R)-amine showing different metabolic profiles than the (S)-enantiomer. nih.gov This strong precedent suggests that a similar stereoselectivity would be observed for the 2,3-dimethoxy analogues, with the (2R)-enantiomer likely being the more active form, known as the eutomer.

| Compound | Isomer | Specific Rotation [α]D²⁵ | Melting Point (°C) of HCl Salt | Source |

|---|---|---|---|---|

| 1-(2,3-dimethoxyphenyl)propan-2-amine (2,3-DMA) | R-(-) | -16.9° | 124-125 | google.com |

| S-(+) | +16.6° | 123-124 | google.com |

Role of the (2R)-Configuration in Specific Receptor Interactions

The (2R)-configuration orients the alpha-methyl group and the amine in a specific three-dimensional arrangement that is considered optimal for high-affinity binding to the serotonin 5-HT2A receptor's orthosteric site. This precise spatial orientation is believed to allow for a multi-point interaction with key amino acid residues in the binding pocket.

The interaction likely involves a salt bridge between the protonated amine of the ligand and a conserved aspartate residue in the receptor's transmembrane helix 3, a hallmark of aminergic GPCRs. Furthermore, the aromatic ring and its methoxy substituents engage with hydrophobic and aromatic residues deeper within the binding cavity. The specific orientation of the alpha-methyl group in the (2R)-enantiomer is thought to enhance the affinity and/or efficacy by making favorable van der Waals contacts and restricting the molecule to a more bioactive conformation, preventing unfavorable steric clashes that may occur with the (2S)-enantiomer.

Design and Synthesis of Analogues and Derivatives for SAR Elucidation

To fully map the SAR of the this compound scaffold, the design and synthesis of targeted analogues are essential. Strategies can be inferred from successful approaches applied to other classes of phenethylamines. uwaterloo.ca

Modifications on the Phenylethylamine Core Structure

Modifications to the phenylethylamine core can probe the importance of its flexibility and the role of the alpha-methyl group.

N-Alkylation and N-Benzylation : Adding substituents to the amine nitrogen can drastically alter pharmacology. For example, N-benzylation of 2,5-dimethoxyphenethylamines has been shown to increase 5-HT2A receptor affinity by orders of magnitude. nih.govresearchgate.netdrugbank.com Synthesizing N-benzyl and N-hydroxybenzyl derivatives of this compound would be a logical step to explore this effect.

Alpha-Methyl Group Removal : Synthesizing the corresponding phenethylamine (B48288), 2-(2,3-dimethoxyphenyl)ethylamine, would clarify the contribution of the alpha-methyl group to receptor affinity, selectivity, and metabolic stability.

Conformational Restriction : Incorporating the ethylamine side chain into a ring system, such as in dihydrobenzofuran or piperidine (B6355638) analogues, can provide valuable information about the bioactive conformation. acs.orgnih.gov This strategy reduces the number of rotatable bonds, locking the molecule into a more rigid structure and often leading to increased receptor selectivity.

Aromatic Ring Substitutions and Their Impact on Interaction Profiles

Altering the substitution pattern on the phenyl ring is a classic strategy for SAR elucidation. Based on extensive data from the 2,5-dimethoxy series, substitutions at the 4- and 5-positions of the 2,3-dimethoxy scaffold would be of primary interest.

Adding small, lipophilic, and electron-withdrawing groups such as halogens (Br, I) or alkyl groups (methyl) at positions analogous to the 4-position of the 2,5-dimethoxy series has been shown to dramatically increase 5-HT2A receptor affinity. frontiersin.org This is demonstrated in the table below, which shows the high affinity of compounds like DOI and DOM. It is hypothesized that similar substitutions on the 1-(2,3-dimethoxyphenyl)propan-2-amine ring system, for instance at the 5-position, could yield compounds with significantly enhanced potency.

| Compound Name | Abbreviation | 4-Position Substituent (R) | 5-HT2A Receptor Affinity (Ki, nM) | Source |

|---|---|---|---|---|

| 1-(2,5-dimethoxyphenyl)propan-2-amine | 2,5-DMA | -H | 660 | frontiersin.org |

| 1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine | DOM | -CH₃ | 49 | frontiersin.org |

| 1-(2,5-dimethoxy-4-bromophenyl)propan-2-amine | DOB | -Br | 4.8 | frontiersin.org |

| 1-(2,5-dimethoxy-4-iodophenyl)propan-2-amine | DOI | -I | 3.0 | frontiersin.org |

| 1-(2,5-dimethoxy-4-ethylphenyl)propan-2-amine | DOET | -CH₂CH₃ | 77 | nih.gov |

| 1-(2,5-dimethoxy-4-nitrophenyl)propan-2-amine | DON | -NO₂ | 130 | nih.gov |

Terminal Amine Functionalization Studies of this compound

No studies specifically investigating the effects of functionalization of the terminal amine of this compound on its biological activity could be identified. Research in this area would typically involve the synthesis of a series of N-substituted derivatives (e.g., N-methyl, N-ethyl, N-benzyl) and subsequent evaluation of their receptor binding affinities and functional potencies to establish a clear structure-activity relationship. Such data is essential for understanding the steric and electronic requirements of the receptor binding pocket.

Identification of Key Pharmacophoric Features within the this compound Structure

There is no published research that specifically delineates the key pharmacophoric features of this compound. A pharmacophore model for this compound would identify the essential structural elements, such as the positions of the methoxy groups, the aromatic ring, the protonated amine, and their spatial arrangement, that are critical for its biological activity. The development of such a model would require experimental data from a series of structurally related compounds and their corresponding biological activities, or computational approaches like 3D-QSAR studies, which are currently not available for this specific molecule.

Receptor Binding Affinity and Selectivity Profiling (e.g., GPCRs, Ion Channels, Transporters)

Characterizing the interaction of a novel compound with various receptors is a critical first step in preclinical pharmacological assessment. This typically involves determining the binding affinity (the strength of the interaction between the compound and a receptor) and selectivity (the degree to which a compound binds to a specific receptor over others). These studies are foundational for understanding a compound's potential therapeutic effects and off-target interactions. Methodologies such as radioligand binding assays and functional assays are standard in the field. nih.gov

Radioligand Binding Assays in In Vitro Systems

Radioligand binding assays are a common in vitro method used to determine the affinity of a compound for a specific receptor. This technique involves using a radioactively labeled ligand that is known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the radioligand. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, which can then be used to calculate the binding affinity (Ki).

There is no publicly available data from radioligand binding assays for this compound across any G-protein coupled receptors (GPCRs), ion channels, or transporters.

Functional Assays for Agonist/Antagonist Activity in Cell-Based Models

Functional assays are employed to determine whether a compound, upon binding to a receptor, acts as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated), an inverse agonist (produces an effect opposite to that of an agonist), or a partial agonist/antagonist. These assays are typically conducted in cell-based models that have been engineered to express the receptor of interest.

No data from functional assays for this compound have been published, and therefore its potential agonist or antagonist activity at any receptor is currently unknown.

Cellular Signaling Pathway Modulation by this compound

Understanding how a compound modulates cellular signaling pathways provides insight into its mechanism of action downstream of receptor binding. nih.gov This can involve measuring changes in second messengers or the activity of various enzymes involved in signal transduction.

Intracellular Second Messenger Systems (e.g., cAMP, Ca2+)

Many GPCRs, upon activation, trigger the production of intracellular second messengers like cyclic AMP (cAMP) and the release of intracellular calcium (Ca2+). Measuring changes in the levels of these second messengers is a common way to assess the functional consequences of receptor activation by a compound.

There are no published studies investigating the effects of this compound on intracellular second messenger systems.

Kinase and Phosphatase Activity Modulation

Cellular signaling often involves a cascade of phosphorylation and dephosphorylation events regulated by kinases and phosphatases. A compound's effect on these enzymes can reveal further details about its mechanism of action.

The impact of this compound on kinase and phosphatase activity has not been reported in the scientific literature.

Enzyme Interaction Studies (e.g., Monoamine Oxidases, Cytochrome P450s as Molecular Targets)

Investigating a compound's interaction with enzymes is crucial for understanding its metabolic fate and its potential for drug-drug interactions. Key enzyme families of interest include monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters, and cytochrome P450 (CYP450) enzymes, which play a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.govnih.gov

There is no available data on the interaction of this compound with monoamine oxidases or cytochrome P450 enzymes. Therefore, its potential to inhibit or induce these enzymes, and its own metabolic profile, remain uncharacterized.

In Vitro and Ex Vivo Tissue Model Applications for Mechanistic Characterization

Scientific investigation into the preclinical pharmacology of this compound is limited in publicly accessible research. Comprehensive searches of available scientific literature did not yield specific studies utilizing isolated organ preparations or cell line-based assays to characterize the molecular mechanisms of this particular compound.

Isolated Organ Preparations

There is no available research detailing the effects of this compound on isolated organ preparations. Such studies are crucial for understanding a compound's influence on physiological functions in a controlled ex vivo environment. Typically, these preparations, which can include tissues like aortic rings, ileal segments, or tracheal chains, are used to investigate receptor interactions, vasoconstrictor or vasodilator properties, and effects on smooth muscle contractility. The absence of such data for this compound means its activity on specific organ systems remains uncharacterized.

Cell Line-Based Assays for Molecular Mechanisms

Similarly, there is a lack of published data from cell line-based assays designed to elucidate the molecular mechanisms of this compound. These in vitro assays are fundamental for identifying specific molecular targets, such as receptors, enzymes, or ion channels, and for characterizing signaling pathways. Techniques like receptor binding assays, second messenger quantification, and gene expression analysis in various cell lines would be necessary to determine the compound's mechanism of action at a cellular level. Without such studies, the molecular pharmacology of this compound is not established.

Data Tables

Due to the absence of specific research findings on this compound in the specified experimental models, no data tables can be generated.

Metabolism and Biotransformation of 2r 1 2,3 Dimethoxyphenyl Propan 2 Amine

Identification of Major Metabolites and Metabolic Pathways

The metabolism of amphetamine and its derivatives is a complex process primarily aimed at increasing their water solubility to facilitate excretion. The main metabolic reactions for this class of compounds involve modifications of the aromatic ring and the aliphatic side chain. For (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine, the following pathways are expected.

Oxidative Demethylation Reactions

O-demethylation is a common metabolic pathway for compounds containing methoxy (B1213986) groups, and it is a primary route of metabolism for various dimethoxyamphetamine isomers. nih.gov This reaction is catalyzed by cytochrome P450 (CYP) enzymes and involves the removal of a methyl group from one or both of the methoxy groups on the phenyl ring, leading to the formation of hydroxylated metabolites.

Given the 2,3-dimethoxy substitution pattern, O-demethylation could potentially occur at either the 2- or 3-position, resulting in the formation of two possible monohydroxylated metabolites:

1-(2-hydroxy-3-methoxyphenyl)propan-2-amine

1-(3-hydroxy-2-methoxyphenyl)propan-2-amine

Further demethylation of these primary metabolites could lead to the formation of a dihydroxy metabolite:

1-(2,3-dihydroxyphenyl)propan-2-amine

Studies on other dimethoxyamphetamine isomers, such as the 2,5- and 3,4-isomers, have confirmed that O-demethylation is a significant metabolic route. nih.gov

Deamination Pathways

Deamination, the removal of the amine group from the side chain, is a major metabolic pathway for amphetamines. mdpi.com This process leads to the formation of a ketone metabolite, which can then undergo further oxidation to a carboxylic acid or reduction to an alcohol. For this compound, deamination would result in the formation of 1-(2,3-dimethoxyphenyl)propan-2-one.

This ketone metabolite can then be further metabolized to:

1-(2,3-dimethoxyphenyl)propan-2-ol (B13610679) (via reduction)

2,3-dimethoxyphenylacetic acid (via oxidative cleavage)

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

The hydroxylated metabolites formed through oxidative demethylation can undergo Phase II conjugation reactions. mdpi.com Glucuronidation and sulfation are common conjugation pathways that attach glucuronic acid or a sulfate (B86663) group, respectively, to the hydroxyl groups. These reactions significantly increase the water solubility of the metabolites, facilitating their renal excretion.

Therefore, the mono- and dihydroxy metabolites of this compound are likely to be found in urine as glucuronide and/or sulfate conjugates.

Role of Specific Enzyme Systems in Biotransformation

The metabolism of amphetamines is primarily mediated by two major enzyme systems: the cytochrome P450 (CYP) superfamily and monoamine oxidases (MAO).

Cytochrome P450 Isoforms Involved in this compound Metabolism

The CYP superfamily of enzymes, particularly the CYP2D6 isoform, plays a crucial role in the metabolism of many amphetamine derivatives. nih.govnih.gov CYP2D6 is known to be involved in both the O-demethylation and aromatic hydroxylation of these compounds. nih.gov Given the structural similarities, it is highly probable that CYP2D6 is a key enzyme in the metabolism of this compound.

Other CYP isoforms, such as CYP1A2 and CYP3A4, have also been implicated in the metabolism of some amphetamines, although their contribution is generally considered to be minor compared to CYP2D6. The specific involvement of these and other CYP isoforms in the metabolism of the 2,3-dimethoxy isomer has not been experimentally determined.

Monoamine Oxidase (MAO) Activity on the Amine Moiety

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including endogenous neurotransmitters and xenobiotics like amphetamines. nih.gov The alpha-methyl group in the amphetamine structure generally confers some resistance to MAO-catalyzed deamination compared to phenethylamine (B48288). wikipedia.org However, deamination is still a recognized metabolic pathway for amphetamines. mdpi.com

It is anticipated that MAO would be involved in the deamination of this compound to its corresponding ketone metabolite. The relative contribution of MAO-A versus MAO-B to this process for this specific compound is unknown.

In Vitro Metabolic Stability Assays (e.g., Human Liver Microsomes, Hepatocytes)

Following an extensive review of scientific literature, no specific data from in vitro metabolic stability assays for this compound using human liver microsomes or hepatocytes could be identified. While general principles of drug metabolism suggest that this compound, as an amine-containing structure with methoxy groups, would likely undergo oxidative metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes, as well as potential conjugation reactions in hepatocytes, specific experimental results are not publicly available.

Typically, such studies would involve incubating the compound with human liver microsomes or hepatocytes and monitoring its disappearance over time to determine parameters like half-life (t½) and intrinsic clearance (CLint). These values are crucial in predicting the hepatic clearance of a compound in humans. The absence of such data prevents a detailed discussion of its metabolic stability in these standard in vitro systems.

Species Differences in Metabolic Profiles in Preclinical Animal Models

Similarly, a comprehensive search did not yield any published studies detailing the metabolic profiles of this compound in preclinical animal models such as rats, mice, dogs, or monkeys. Research into species differences in drug metabolism is a critical component of preclinical development, as the metabolic pathways can vary significantly between species and humans. These differences can impact both the efficacy and toxicity of a compound.

For a compound like this compound, metabolic pathways could include N-dealkylation, O-demethylation of the methoxy groups, and hydroxylation of the aromatic ring or the propyl chain, followed by conjugation reactions such as glucuronidation or sulfation. The relative contribution of these pathways often differs between species due to variations in the expression and activity of drug-metabolizing enzymes. For instance, certain CYP isoforms that are prominent in rat liver may have lower activity in human liver, and vice versa.

Without experimental data from comparative in vitro or in vivo studies in different species, it is not possible to construct a meaningful analysis of the species-specific metabolic profiles for this compound. No data tables comparing metabolites or metabolic pathways across different preclinical species could be generated due to the lack of available research.

Advanced Analytical and Bioanalytical Methodologies for 2r 1 2,3 Dimethoxyphenyl Propan 2 Amine

Chromatographic Techniques for Separation and Quantification

Chromatography remains the cornerstone for the analytical determination of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine. The versatility of liquid and gas chromatography, coupled with various detection systems, allows for robust and reliable analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of amphetamine-like compounds due to its high resolution and adaptability. The choice of detector is crucial and is dictated by the analyte's properties and the required sensitivity.

UV-Visible (UV-Vis) Detection: Given the presence of a phenyl ring in its structure, this compound exhibits UV absorbance, making UV detection a viable quantification method. For related phenethylamines, detection wavelengths are often set around 210 nm or 260 nm to achieve optimal response. researchgate.netmdpi.com While straightforward, UV detection may lack the sensitivity required for trace-level analysis in biological samples and can be susceptible to interference from co-eluting matrix components. analchemres.org

Fluorescence Detection (FLD): To enhance sensitivity and selectivity, fluorescence detection is often employed. Since native phenethylamines are not fluorescent, a pre-column or post-column derivatization step is necessary. A common approach involves reacting the primary amine group with a fluorescent tagging agent. For instance, reagents like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can be used to create highly fluorescent derivatives. nih.govnih.gov These derivatives can then be detected at specific excitation and emission wavelengths, significantly lowering the limits of detection compared to UV. nih.gov

Charged Aerosol Detection (CAD): Charged Aerosol Detection offers a universal detection approach for non-volatile and many semi-volatile analytes, independent of their chromophoric or fluorophoric properties. lcms.cznih.gov This makes it particularly useful for quantifying compounds that lack a strong UV chromophore. The HPLC eluent is nebulized, and the resulting aerosol particles are charged and then measured by an electrometer. chromatographyonline.com CAD provides a consistent response for analytes of similar volatility, making it a valuable tool for purity analysis and the quantification of related substances where reference standards may be unavailable. lcms.cz

Table 1: HPLC Detection Modes for Amphetamine-like Compounds

| Detection Mode | Principle | Derivatization Required? | Typical Wavelengths/Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| UV-Visible | Measures absorbance of UV-Vis light by the analyte. | No | 210 nm, 260 nm researchgate.netmdpi.com | Simple, robust, non-destructive. | Moderate sensitivity, potential for matrix interference. analchemres.org |

| Fluorescence | Detects fluorescence emitted by the analyte after excitation. | Yes (for non-native fluorescent compounds) | Ex: 330 nm, Em: 440 nm (with DIB-Cl) nih.gov | High sensitivity and selectivity. | Requires extra sample preparation step. |

| Charged Aerosol | Measures charge of aerosol particles formed from eluent. | No | N/A | Universal for non-volatiles, uniform response. lcms.cznih.gov | Not suitable for volatile compounds. chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of amphetamine-type substances. However, due to the polar nature and potential for thermal degradation of the primary amine, direct analysis is often problematic, leading to poor peak shape and reduced sensitivity. To overcome these issues, derivatization is a standard practice.

The primary amine group of this compound is typically converted into a less polar, more volatile, and thermally stable derivative. Common derivatizing agents include fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). These reagents acylate the amine group, improving chromatographic performance and providing characteristic mass spectra that are useful for structural confirmation and quantification. The choice of derivatizing agent can influence the retention time and mass spectral fragmentation patterns, aiding in the differentiation of isomers. thermofisher.com

Chiral Chromatography for Enantiomeric Purity Assessment

Since the biological activity of chiral drugs can be highly dependent on the specific enantiomer, assessing the enantiomeric purity of this compound is critical. Chiral chromatography is the definitive method for separating and quantifying enantiomers. This can be achieved through two primary strategies:

Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of various chiral compounds. nih.gov

Indirect Chiral Separation: In this approach, the enantiomers are first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral chromatographic column. oup.com Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are used to create diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV absorbance. researchgate.netnih.gov

Superficially Porous Packing Materials for Fast Chromatographic Runs

The demand for higher throughput in analytical laboratories has driven the development of advanced column technologies. Superficially porous particles (SPPs), also known as core-shell particles, offer a significant advantage for the rapid analysis of compounds like this compound. These particles consist of a solid, non-porous core surrounded by a thin, porous shell of silica.

This unique structure reduces the diffusion path length for analytes, minimizing band broadening and allowing for highly efficient separations at lower backpressures compared to fully porous sub-2 µm particles. researchgate.netsigmaaldrich.com The use of columns packed with SPPs enables much faster analysis times without sacrificing resolution, making them ideal for high-throughput screening and quantification. researchgate.net

Table 2: Comparison of Chromatographic Columns for Amphetamine Analysis

| Column Type | Particle Structure | Key Advantage | Typical Application |

|---|---|---|---|

| Conventional Fully Porous | Porous throughout the particle | Standard, well-established | Routine analysis |

| Chiral Stationary Phase (CSP) | Stationary phase is chiral | Enantiomer separation | Enantiomeric purity |

| Superficially Porous (Core-Shell) | Solid core with a porous outer layer | High efficiency at lower pressure, fast analysis researchgate.netsigmaaldrich.com | High-throughput screening |

Spectroscopic and Spectrometric Characterization Methods (Beyond Basic Identification)

Beyond routine identification and quantification, advanced spectrometric techniques are essential for in-depth structural characterization, particularly in the context of metabolism studies.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an indispensable tool for identifying the metabolites of this compound. Unlike nominal mass instruments, HRMS instruments like Time-of-Flight (TOF) and Orbitrap analyzers provide highly accurate mass measurements (typically with an error of <5 ppm).

This accuracy allows for the unambiguous determination of the elemental composition of both the parent drug and its metabolites from their exact masses. By comparing the elemental composition of a potential metabolite to the parent compound, the specific biotransformation (e.g., hydroxylation, demethylation, N-dealkylation) can be precisely identified. The combination of chromatographic retention time, accurate mass measurement, and fragmentation data from tandem MS/MS experiments provides a high degree of confidence in metabolite structure elucidation. For instance, the metabolism of a similar compound, 1-(4-ethylphenyl-)-N-[(2-methoxyphenyl)methyl] propane-2-amine, was extensively studied using LC-HR-MS/MS, leading to the identification of 69 different metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex derivatives of this compound. The increasing complexity of synthetic derivatives necessitates the use of advanced 1D and 2D NMR techniques to fully characterize their molecular architecture. ipb.pt

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the molecular structure.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For a derivative of this compound, characteristic signals would include those from the aromatic protons on the dimethoxyphenyl ring, the methoxy (B1213986) groups, and the aliphatic protons of the propan-2-amine side chain. Chemical shifts (δ) and coupling constants (J) are critical for assigning these protons. nih.govmdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. It is a key step in confirming the carbon skeleton of a newly synthesized compound. researchgate.netmdpi.com

For more complex derivatives, where 1D spectra may exhibit overlapping signals, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and establish connectivity. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the proton network within the propan-2-amine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for establishing the connectivity between different functional groups and for confirming the substitution pattern on the aromatic ring and the attachment point of any new moieties in a complex derivative. ipb.pt

The structural confirmation of a novel derivative is achieved by systematically integrating the data from these various NMR experiments. For instance, an HMBC correlation between the amine proton and specific carbons could confirm the structure of an N-substituted derivative.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Core Structure of this compound Derivatives Note: Data are hypothetical and serve as an illustrative example of expected chemical shift regions. Actual values will vary based on solvent and specific derivative structure.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.8 - 7.2 | 110 - 125 |

| Aromatic C (quaternary) | - | 125 - 155 |

| OCH₃ | 3.8 - 3.9 | 55 - 60 |

| CH (amine) | 3.0 - 3.5 | 45 - 55 |

| CH₂ | 2.5 - 3.0 | 40 - 50 |

| CH₃ | 1.0 - 1.3 | 18 - 25 |

Electrochemical Detection Methods for this compound and its Metabolites

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of electroactive compounds like this compound and its metabolites. mdpi.com These techniques rely on measuring the electrical current generated from the oxidation or reduction of the analyte at an electrode surface. mdpi.com Given that phenethylamines are electroactive, these methods are well-suited for their quantification. researchgate.netnih.gov

The core of electrochemical detection involves a sensor, typically a three-electrode system, where voltammetric techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are applied. The resulting voltammogram provides a fingerprint of the analyte, with the peak potential indicating its identity and the peak current corresponding to its concentration.

To enhance the sensitivity and selectivity of detection, especially in complex biological matrices, chemically modified electrodes are often employed. nih.gov The high surface-to-volume ratio, excellent conductivity, and ease of functionalization of nanomaterials make them ideal for this purpose. nih.govmdpi.com

Carbon-Based Nanomaterials: Graphene and carbon nanotubes are widely used due to their exceptional electrical properties and large surface area, which facilitate faster electron transfer and amplify the electrochemical signal. nih.govmdpi.com

Metal Nanoparticles: Noble metals like gold (Au) and platinum (Pt), as well as metal oxides, can be immobilized on the electrode surface. nih.gov They often exhibit electrocatalytic activity towards the oxidation of organic molecules, thereby improving sensor performance. nih.gov

The development of an electrochemical sensor for this compound would involve optimizing the electrode modification and voltammetric parameters to achieve a low limit of detection (LOD) and a wide linear dynamic range. Such sensors could be applied to the analysis of research samples, providing a valuable tool for monitoring the compound and its metabolic fate. mdpi.comresearchgate.net

Table 2: Comparison of Electrochemical Sensor Performance for Related Phenethylamine (B48288) Compounds Note: This table presents example data from studies on analogous compounds to illustrate typical performance metrics.

| Electrode Modification | Analyte | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) |

| Graphene-Modified Glassy Carbon Electrode | Phenylethylamine | DPV | 0.1 - 100 | 0.04 |

| Gold Nanoparticle-Based Sensor | Dopamine (B1211576) | CV | 0.5 - 50 | 0.1 |

| Carbon Nanotube Paste Electrode | Tyramine | DPV | 1.0 - 250 | 0.3 |

Method Validation for Robustness and Sensitivity in Research Matrices (e.g., biological fluids from animal models, in vitro samples)

Validation of any bioanalytical method is critical to ensure the reliability, reproducibility, and accuracy of the data generated. onlinepharmacytech.infonih.gov For the quantification of this compound in research matrices such as plasma, urine from animal models, or in vitro cell culture media, a rigorous validation process must be followed according to established guidelines. fda.govresearchgate.net The primary goal is to demonstrate that the analytical procedure is suitable for its intended purpose. onlinepharmacytech.info

Key validation parameters include:

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences. nih.gov

Sensitivity: The sensitivity of the method is defined by the Limit of Detection (LOD), the lowest analyte concentration that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For research applications, high sensitivity is often required. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. These are typically assessed at multiple concentration levels (low, medium, and high) through intra-day and inter-day analyses. nih.gov

Recovery: The extraction recovery of the analyte from the biological matrix must be consistent, precise, and reproducible. nih.gov

Matrix Effect: This assesses the influence of co-eluting, interfering substances from the matrix on the ionization of the analyte, which can lead to ion suppression or enhancement in mass spectrometry-based methods. nih.govnih.gov

Robustness: The method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during routine use.

Confirmatory analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are commonly used for quantitative bioanalysis due to their high sensitivity and selectivity. nih.govnih.gov The validation of such a method for this compound would involve a series of experiments to thoroughly evaluate the parameters listed above.

Table 3: Typical Validation Parameters and Acceptance Criteria for LC-MS/MS Bioanalytical Methods Source: Adapted from general bioanalytical validation guidelines and findings from related compound studies. nih.govnih.govnih.gov

| Parameter | Acceptance Criteria |

| Sensitivity (LOQ) | Signal-to-noise ratio ≥ 10; quantifiable with acceptable precision and accuracy |

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LOQ) |

| Precision (RSD/CV) | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |

| Matrix Effect | CV of the matrix factor across different lots of matrix should be ≤ 15% |

| Recovery | Should be consistent and reproducible, though not necessarily 100% |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should remain within ±15% of the initial concentration |

Computational and Theoretical Chemistry Approaches in 2r 1 2,3 Dimethoxyphenyl Propan 2 Amine Research

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine, and a biological target, typically a protein receptor.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the structural basis of a compound's biological activity. For phenethylamine (B48288) derivatives, which often target serotonin (B10506) and dopamine (B1211576) receptors, docking studies can elucidate key interactions. For instance, studies on various phenethylamine derivatives with the human dopamine transporter (hDAT) have been conducted to predict their binding poses. nih.govbiomolther.org These simulations often reveal that the amine group forms crucial hydrogen bonds with polar residues in the binding site, such as aspartic acid. biomolther.orgkoreascience.kr The aromatic ring of the phenethylamine scaffold typically engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine and tyrosine within the receptor's transmembrane helices. nih.gov

In the case of this compound, it is hypothesized that the protonated amine would form a key salt bridge with an acidic residue, such as an aspartate in the third transmembrane domain (TM3) of aminergic G-protein coupled receptors (GPCRs), a common feature for many biogenic amine ligands. nih.gov The dimethoxyphenyl ring would likely occupy a hydrophobic pocket, with the methoxy (B1213986) groups potentially forming hydrogen bonds with nearby polar residues, thereby influencing the binding affinity and selectivity for different receptor subtypes.

While specific binding energy values for this compound are not available, docking studies on analogous compounds provide illustrative data.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| (S)-form of a β-PEA derivative | hDAT | ~ -8.0 (Vina score) | Asp79, Phe320 |

| (R,S)-configuration of a β-PEA derivative | hDAT | ~ -9.0 (Vina score) | Not specified |

| Apigenin | 5HT2AR | -8.5 | Not specified |

| Safranal | 5HT1AR | -5.7 | Not specified |

This table is illustrative and based on data for analogous β-phenethylamine (β-PEA) derivatives and other serotonergic ligands. The specific values for this compound would require dedicated computational studies. nih.govmdpi.com

Molecular dynamics simulations complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation of this compound within a receptor binding site, embedded in a model lipid bilayer and solvated with water, would reveal the stability of the predicted binding pose and the conformational changes in both the ligand and the protein. mdpi.com

These simulations can highlight the role of water molecules in mediating interactions and provide a more accurate estimation of the binding free energy. For a flexible molecule like this compound, conformational analysis is crucial. The orientation of the 2,3-dimethoxyphenyl group relative to the propan-2-amine side chain is a key determinant of its interaction with the receptor. MD simulations can explore the rotational freedom around the single bonds and identify the most energetically favorable conformations within the binding pocket. This information is vital for understanding how the specific substitution pattern on the phenyl ring influences receptor activation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

For a new series of analogs based on the this compound scaffold, a QSAR model could be developed to predict the activity of yet-unsynthesized compounds. This would involve synthesizing a training set of molecules with variations in, for example, the substituents on the phenyl ring or the alkylamine side chain. Once a statistically robust QSAR model is established, it can be used to prioritize the synthesis of novel analogs with potentially enhanced activity or selectivity. nih.gov

A key outcome of QSAR studies is the identification of molecular descriptors that are critical for biological activity. These descriptors can be steric (e.g., molecular volume, shape), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., logP). For hallucinogenic phenethylamines, lipophilicity (hydrophobicity) of the substituents on the phenyl ring has been shown to be a significant factor influencing their affinity for serotonin receptors. nih.gov

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Hydrophobic | LogP (Partition coefficient) | Higher lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in the receptor. |

| Electronic | Hammett constant (σ), Partial atomic charges | Describes the electron-donating or -withdrawing nature of substituents, influencing electrostatic interactions with the receptor. |

| Steric | Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, which must be complementary to the binding site. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecular structure. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules in detail. researchgate.net These methods can provide valuable information about the properties of this compound that govern its interactions and reactivity.

By solving the Schrödinger equation for the molecule, it is possible to calculate a range of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

The MEP map visually represents the regions of a molecule that are electron-rich (electronegative) or electron-poor (electropositive). For this compound, the MEP would likely show a region of negative potential around the oxygen atoms of the methoxy groups and a positive potential around the amine group's hydrogen atoms. This information is invaluable for understanding how the molecule will interact with the complementary electrostatic potentials within a receptor binding site. Such calculations can help rationalize the observed binding modes and affinities from docking and MD studies.

Electrostatic Potential Surfaces

The electrostatic potential surface (EPS) is a critical tool in computational chemistry for visualizing the charge distribution of a molecule. It is mapped onto the electron density surface, providing a visual representation of the electrostatic potential at different points on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, such as drug-receptor binding.

For a molecule like this compound, an EPS analysis, typically performed using Density Functional Theory (DFT) calculations, would highlight specific regions of interest. The amine group (-NH2) is expected to be a region of high positive potential (electron-poor) due to the electronegativity of the nitrogen atom and its lone pair of electrons being a primary site for protonation. Conversely, the oxygen atoms of the dimethoxy groups on the phenyl ring would create regions of negative potential (electron-rich), making them potential sites for hydrogen bonding interactions.

A hypothetical data table illustrating the type of information an EPS analysis would provide is shown below. The potential values are illustrative and would be determined by quantum chemical calculations.

| Molecular Region | Predicted Electrostatic Potential (kJ/mol) | Interpretation |

|---|---|---|

| Amine Group (-NH2) | +150 to +200 | Strongly electrophilic; likely site for protonation and hydrogen bond donation. |

| Oxygen Atoms (Methoxy) | -100 to -150 | Strongly nucleophilic; likely sites for hydrogen bond acceptance. |

| Aromatic Ring | -50 to +50 | Mixed potential; regions influenced by substituents. |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis would likely show the HOMO localized on the electron-rich dimethoxy-substituted phenyl ring, indicating this as the primary site for electrophilic attack. The LUMO would likely be distributed over the entire molecule, with significant contributions from the aromatic ring. DFT calculations would provide the specific energy values for these orbitals.

A representative data table for FMO analysis is presented below. The energy values are hypothetical and serve to illustrate the expected findings from such a study.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -0.5 to 0.0 | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | 5.0 to 5.5 | Suggests a relatively stable molecule with moderate reactivity. |

In Silico Prediction of Metabolic Hotspots and Pathways

In silico metabolism prediction tools are increasingly used in drug discovery to anticipate the metabolic fate of new chemical entities. These tools employ various algorithms, including rule-based systems, machine learning models, and quantum mechanical calculations, to predict the sites of metabolism (SOMs) and the resulting metabolites. For this compound, these predictors would analyze the molecule's structure to identify atoms or functional groups most likely to undergo enzymatic modification by drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) isoenzymes.

The primary metabolic pathways predicted for this compound would likely involve modifications to the propan-2-amine side chain and the dimethoxyphenyl ring. The following are plausible metabolic transformations:

N-Dealkylation: While this compound is a primary amine, if it were to be N-substituted, this would be a common pathway.

Hydroxylation: The aromatic ring and the benzylic carbon are potential sites for hydroxylation. The methoxy groups may also be susceptible to O-demethylation.

Oxidative Deamination: The primary amine group can be oxidized to a ketone.

Below is a data table summarizing the likely metabolic hotspots and the resulting transformations for this compound based on general principles of drug metabolism.

| Metabolic Hotspot | Predicted Metabolic Reaction | Potential Metabolite |

|---|---|---|

| Aromatic Ring (positions 4, 5, or 6) | Aromatic Hydroxylation | Phenolic derivatives |

| Methoxy Groups | O-Demethylation | Phenolic and catechol derivatives |

| Benzylic Carbon (C1 of propane (B168953) chain) | Benzylic Hydroxylation | Alcohol derivative |

| Amine Group | Oxidative Deamination | Ketone derivative (1-(2,3-dimethoxyphenyl)propan-2-one) |

Future Directions and Emerging Research Avenues for 2r 1 2,3 Dimethoxyphenyl Propan 2 Amine

Exploration of Novel Molecular Targets and Signaling Pathways

There is no specific information detailing the molecular targets or signaling pathways of (2R)-1-(2,3-dimethoxyphenyl)propan-2-amine. Research on related phenethylamine (B48288) compounds has focused on other isomers. For example, derivatives of 1-(2,5-dimethoxyphenyl)propan-2-amine are known to be agonists of serotonin (B10506) 5-HT2A receptors. Similarly, studies on derivatives of 1-(3,4-dimethoxyphenyl)propan-2-amine have explored their effects on intracellular signaling pathways involving serotonin and nitric oxide. However, these findings cannot be extrapolated to the 2,3-dimethoxy isomer.

Development of Advanced In Vitro and Organoid Models for Mechanistic Studies